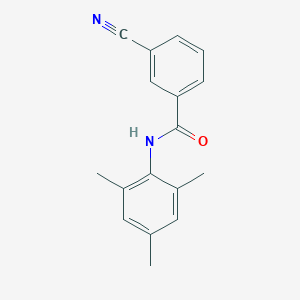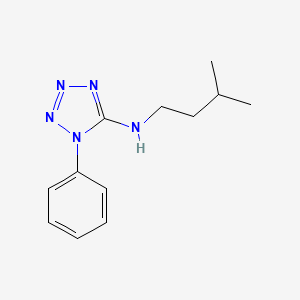![molecular formula C21H22F2N2O5S B7477245 Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477245.png)
Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the sulfonylbenzoate class of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and immune responses. It has also been shown to disrupt the cell membrane of certain bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate is its broad-spectrum activity against various microorganisms, including bacteria, fungi, and viruses. It also exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for the research on Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate. One of the areas of interest is its potential application as a therapeutic agent for the treatment of various inflammatory and pain-related disorders. Additionally, its antibacterial, antifungal, and antiviral activities make it a potential candidate for the development of new antimicrobial agents. Further research is also needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Synthesemethoden
The synthesis of Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate involves the reaction of 4-(3,4-difluorophenylcarbamoyl)piperidine with ethyl 4-chlorosulfonylbenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or N-methylpyrrolidone at elevated temperatures.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit promising antibacterial, antifungal, and antiviral activities. Additionally, it has been shown to possess potent anti-inflammatory and analgesic properties.
Eigenschaften
IUPAC Name |
ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O5S/c1-2-30-21(27)15-3-6-17(7-4-15)31(28,29)25-11-9-14(10-12-25)20(26)24-16-5-8-18(22)19(23)13-16/h3-8,13-14H,2,9-12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHXANUASWGQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7477167.png)
![7-Methyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7477170.png)

![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B7477196.png)
![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B7477199.png)
![N-[2-(4-benzoylpiperidin-1-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7477212.png)



![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B7477250.png)

![2-(5-chloro-2-methoxyanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7477261.png)
![4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B7477263.png)
